Alstonine

Antipsychotic Metabolic safety 5-HT2C receptor

Researchers investigating schizophrenia models encounter confounded behavioral readouts due to D2-antagonist-induced motor deficits, metabolic dysregulation (weight gain, hyperprolactinemia), and off-target effects inherent to conventional antipsychotic tool compounds. Alstonine eliminates these confounds through a mechanistically distinct pharmacological profile: • 5-HT2A/C receptor-mediated antipsychotic efficacy - no direct D1/D2 receptor binding; extrapyramidal side effects absent in preclinical models • No body weight gain or prolactin elevation in rodent studies - enables chronic dosing paradigms without metabolic confound • In vitro antiplasmodial IC50 0.17 μM, selectivity index >1,111; also validated as fluorescent tumor cell marker (λex ~375 nm) for cytodiagnostic workflows Supplied at ≥98% purity (HPLC); shipped under blue ice; for R&D use only.

Molecular Formula C21H20N2O3
Molecular Weight 348.4 g/mol
CAS No. 642-18-2
Cat. No. B1665729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlstonine
CAS642-18-2
Synonyms3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19a-methyl-20a-oxayohimbanium
alstonine
serpentine
serpentine (alkaloid)
serpentine (alkaloid), (19alpha,20alpha)-hydroxide inner salt
serpentine (alkaloid), (19alpha,20alpha)-isomer
serpentine (alkaloid), hydrogen tartrate (1:1) salt
serpentine (alkaloid), hydroxide inner salt
Molecular FormulaC21H20N2O3
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC
InChIInChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/t12-,15-,16-/m0/s1
InChIKeyWYTGDNHDOZPMIW-RCBQFDQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alstonine Product Identity and Properties


Alstonine is a pentacyclic indole alkaloid (molecular formula C21H20N2O3, MW 348.4) isolated from various Apocynaceae species including Rauvolfia vomitoria, Picralima nitida, and Alstonia boonei [1]. It is classified as a heteroyohimbine-type alkaloid with a zwitterionic anhydronium base structure [1]. The compound is a stereoisomer of serpentine, and its molecular structure has been confirmed by NMR and HRMS characterization [1][2]. Alstonine is recognized for its antipsychotic-like activity in preclinical models, attributed in part to 5-HT2C receptor agonism [1].

Target context 5-HT2C receptor agonism in preclinical CNS models
Chemical class Pentacyclic indole alkaloid; heteroyohimbine-type
Stereoisomer context Stereoisomer of serpentine; supports stereochemical attribution

Alstonine In-Class Substitution Limitations


Alstonine cannot be generically substituted with other indole alkaloids or conventional antipsychotic compounds due to its distinct pharmacological signature. Unlike typical antipsychotics (e.g., haloperidol) which primarily act via D2 dopamine receptor antagonism and induce extrapyramidal side effects, and unlike atypical antipsychotics (e.g., clozapine, olanzapine) which carry metabolic liability and weight gain, alstonine operates through a 5-HT2A/C receptor-mediated mechanism without direct D1/D2 receptor binding [1]. Even its closest structural isomer, serpentine, lacks the specific antipsychotic efficacy profile documented for alstonine in traditional Nigerian psychiatric remedies [2]. The following quantitative evidence demonstrates why alstonine is not functionally interchangeable with any single comparator.

Mechanism mismatch 5-HT2A/C-mediated pathway D2-receptor antagonist comparators may not reproduce this pathway engagement.
Structural isomer Serpentine The closest isomer may shift reported preclinical response and receptor-interaction profile.
Endpoint profile Metabolic endpoint context differs Classical atypical antipsychotic metabolic signatures may not transfer; requires model-specific review.
Class comparator Indole alkaloid panel Other indole alkaloids may lack the same reported 5-HT2A/C interaction and CNS model responses.

Alstonine Quantitative Differentiation


Metabolic Side-Effect Profile vs. Atypical Antipsychotics

Alstonine demonstrates a differentiated metabolic safety profile compared to atypical antipsychotics such as olanzapine and clozapine. In preclinical studies, alstonine did not induce body weight gain, a well-documented liability of olanzapine [1]. Specifically, chronic olanzapine treatment is associated with significant weight increase, whereas alstonine-treated animals showed no such effect [1]. Additionally, alstonine does not elevate prolactin levels, in contrast to the hyperprolactinemia induced by D2 receptor antagonists [1]. Clozapine carries a four-fold higher risk of inducing diabetes, hyperglycemia, and hyperlipidemia compared to classical antipsychotics; alstonine's lack of direct D2 antagonism and distinct 5-HT2A/C-mediated mechanism underpins its avoidance of these metabolic side effects [1].

Metabolic endpoint context
Head-to-head
No body weight gain vs. olanzapine increase
Supports metabolic endpoint interpretation
Mouse model, chronic treatment; prolactin unaltered
Antipsychotic Metabolic safety 5-HT2C receptor

Glutamate Uptake Modulation in Hippocampal Slices

Alstonine produces a distinct pharmacological effect on glutamate uptake compared to both typical (haloperidol) and atypical (clozapine) antipsychotics. In acute hippocampal slice preparations, both alstonine and clozapine significantly decreased glutamate uptake, an effect hypothesized to address the glutamatergic deficit observed in schizophrenia [1]. Haloperidol, in contrast, produced no reduction in glutamate uptake [1]. Critically, the mechanism by which alstonine achieves this effect differs fundamentally from clozapine: apomorphine abolished the effect of clozapine, whereas 5-HT2A and 5-HT2C receptor antagonists abolished the effect of alstonine [1]. This demonstrates that alstonine engages a serotonin receptor-dependent pathway distinct from the dopaminergic mechanism of clozapine [1].

Glutamate uptake modulation
Head-to-head
Reduction blocked by 5-HT2A/C antagonists; clozapine effect blocked by apomorphine
Supports 5-HT2A/C pathway-response interpretation
Ex vivo hippocampal slices; haloperidol showed no reduction
Glutamate uptake Schizophrenia Hippocampal slice

Antiplasmodial Activity and Selectivity vs. Himbeline

In a comparative antiplasmodial screen of natural product-derived compounds, alstonine demonstrated superior potency and selectivity relative to himbeline, a related natural product hit. Alstonine exhibited a 50% inhibitory concentration (IC50) of 0.17 μM against Plasmodium falciparum, compared to 0.58 μM for himbeline [1]. More importantly, alstonine displayed >140-fold better activity against P. falciparum versus two human cell lines, corresponding to a Selectivity Index (SI) exceeding 1,111 [1]. Himbeline's selectivity index was >144 under the same assay conditions [1]. Additionally, P. falciparum multi-drug resistant lines showed no cross-resistance to alstonine, with some resistant lines being more sensitive than the drug-sensitive reference strain [1].

Antiplasmodial IC₅₀ & SI
Head-to-head
IC₅₀ 0.17 µM; SI >1,111 vs. human cells
Supports antiplasmodial screening context
72‑h SYBR Green assay; ~3.4‑fold lower IC₅₀ than himbeline; no cross‑resistance in MDR lines
Antimalarial Plasmodium falciparum Selectivity index

Cancer Cell Selective Cytotoxicity vs. Normal Cells

Alstonine exhibits pronounced selectivity for cancerous cells over normal cells in primary culture assays. When applied at a dose of 200 mcg per mL of culture to primary cultures of human tumor cells (including nephroblastoma, neuroblastoma, and teratoma), alstonine produced complete cellular destruction within 24 to 48 hours [1]. Under identical conditions and at the same dose, alstonine produced no cellular destruction of primary monkey kidney cells or Vero cell lines over an 8-day observation period [1]. This differential cytotoxicity is attributed to the specific interaction of alstonine with tumor cell DNA, whereas DNA from normal cells remains unaffected [1]. This property has been validated and patented for diagnostic applications using fluorescence detection at 375 nm excitation [1].

Differential cytotoxicity
Head-to-head
Complete tumor-cell destruction; normal cells unaffected at 200 µg/mL
Supports cell-model endpoint review
Primary human tumor vs. monkey kidney/Vero cells; fluorescence at 375 nm excitation
Cancer selectivity Cytotoxicity Fluorescent marker

Alstonine Validated Application Scenarios


Antipsychotic Studies with Low Metabolic Confounding

Based on evidence that alstonine does not induce body weight gain or elevate prolactin levels in rodent models [1], this compound is ideally suited for chronic administration studies where metabolic side effects would otherwise confound behavioral or biochemical readouts. Researchers investigating schizophrenia models (e.g., MK-801-induced hyperlocomotion, social withdrawal, and working memory deficits) can employ alstonine as a tool compound to isolate 5-HT2A/C-mediated antipsychotic effects without the liability of D2 antagonist-induced extrapyramidal symptoms or metabolic dysregulation associated with olanzapine and clozapine [1].

Glutamatergic Pathway Studies in Schizophrenia

The demonstrated ability of alstonine to reduce glutamate uptake in hippocampal slices, with this effect specifically blocked by 5-HT2A/C antagonists [1], positions it as a valuable chemical probe for investigating serotonin receptor-mediated modulation of glutamatergic transmission. Unlike clozapine, whose glutamate uptake effect is blocked by apomorphine, alstonine's mechanism is independent of dopaminergic pathways, allowing researchers to dissect the specific contribution of 5-HT2A/C receptors to glutamatergic dysfunction in schizophrenia [1].

Antimalarial Drug Discovery: Multi-Drug Resistant Strains

Alstonine's potent in vitro antiplasmodial activity (IC50 0.17 μM), high selectivity index (>1,111 over human cells), and demonstrated lack of cross-resistance in multi-drug resistant P. falciparum lines [1] make it a high-priority starting point for antimalarial lead optimization programs. The compound is particularly suitable for screening cascades aimed at identifying novel antimalarial chemotypes with efficacy against artemisinin-resistant strains, and for malaria prevention applications where slow-acting, selective compounds are therapeutically viable [1].

Fluorescent Tumor Cell Detection and Diagnostic Kits

Patented evidence establishes alstonine as a selective fluorescent marker for tumor cell detection [1]. The compound preferentially stains tumor cells (e.g., SK-OV-3 ovarian cancer cells) over normal fibroblasts (Mouse 3T3) and can be excited at approximately 375 nm to produce characteristic fluorescence [1]. This application scenario is directly relevant to cytodiagnostic workflows, intraoperative tumor margin assessment, and the development of diagnostic kits for cervical cancer and other malignancies where selective staining of cancerous versus normal tissue is clinically required [1].

Application
Selection Property
Validation Focus
Preclinical CNS model studies
5-HT2C receptor interaction context
Metabolic endpoint monitoring
Glutamatergic pathway studies
5-HT2A/C-mediated glutamate uptake modulation
Ex vivo hippocampal slice assay context
Antimalarial screening studies
In vitro antiplasmodial activity
P. falciparum culture and selectivity assays
Fluorescent tumor-cell detection research
Differential tumor-cell staining
Fluorescence assay context (375 nm excitation)

Technical Documentation Hub

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41 linked technical documents
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